1-(4-Fluorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
Overview
Description
1-(4-Fluorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a thienylcarbonyl group, and a piperidinylamino group attached to a pyrrolidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluoroaniline with 2-thiophenecarbonyl chloride to form the corresponding amide. This intermediate is then reacted with 4-piperidone to form the piperidinylamino derivative. Finally, the pyrrolidinedione core is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thienylcarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce alcohols or amines. Substitution reactions can introduce new substituents at specific positions on the molecule .
Scientific Research Applications
1-(4-Fluorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2,5-pyrrolidinedione: This compound shares the pyrrolidinedione core but lacks the thienylcarbonyl and piperidinylamino groups.
1-(4-fluorophenyl)-4-(2-thienylcarbonyl)piperazine: This compound has a similar structure but with a piperazine ring instead of the pyrrolidinedione core.
Uniqueness
1-(4-Fluorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl, thienylcarbonyl, and piperidinylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-13-3-5-15(6-4-13)24-18(25)12-16(19(24)26)22-14-7-9-23(10-8-14)20(27)17-2-1-11-28-17/h1-6,11,14,16,22H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDPXURIJYJLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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